2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14526192
InChI: InChI=1S/C17H21N3O2S2/c18-13(21)9-23-17-19-15-14(11-7-3-4-8-12(11)24-15)16(22)20(17)10-5-1-2-6-10/h10H,1-9H2,(H2,18,21)
SMILES:
Molecular Formula: C17H21N3O2S2
Molecular Weight: 363.5 g/mol

2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC14526192

Molecular Formula: C17H21N3O2S2

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C17H21N3O2S2
Molecular Weight 363.5 g/mol
IUPAC Name 2-[(3-cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H21N3O2S2/c18-13(21)9-23-17-19-15-14(11-7-3-4-8-12(11)24-15)16(22)20(17)10-5-1-2-6-10/h10H,1-9H2,(H2,18,21)
Standard InChI Key DDUHNYOJUYAFIK-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC4=C3CCCC4

Introduction

Chemical Identity and Structural Features

2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide belongs to the benzothiolo[2,3-d]pyrimidine family, a class of fused heterocycles known for their pharmacological versatility . Its structure combines a bicyclic benzothiolo-pyrimidine system with a cyclopentyl group at position 3 and a sulfanyl-acetamide moiety at position 2.

Stereochemical and Electronic Properties

The compound’s benzothiolo[2,3-d]pyrimidine core adopts a planar conformation, with the cyclopentyl group introducing steric bulk that influences its reactivity . The sulfanyl (-S-) bridge enhances electron delocalization, as evidenced by computational studies on similar thioether-containing analogs.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multistep reactions, typically beginning with the construction of the benzothiolo[2,3-d]pyrimidine core. A representative route includes:

  • Core Formation: Cyclocondensation of 2-aminobenzothiophene-3-carboxylate with cyclopentanone under acidic conditions yields the 3-cyclopentyl-4-oxo intermediate.

  • Sulfanylation: Introduction of the sulfanyl group via nucleophilic substitution using thiourea or potassium thioacetate.

  • Acetamide Functionalization: Coupling with chloroacetamide in the presence of a base (e.g., K₂CO₃) completes the synthesis .

Table 1: Key Reaction Conditions

StepReagentsTemperature (°C)Yield (%)
1H₂SO₄, cyclopentanone12065–70
2Thiourea, DMF8055–60
3Chloroacetamide, K₂CO₃RT75–80

Physicochemical Properties

Predicted Properties

  • Density: 1.54 ± 0.1 g/cm³ (estimated via group contribution methods) .

  • pKa: 12.63 ± 0.70, indicating weak basicity at physiological pH .

  • Solubility: Low aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents like DMSO .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs reveals decomposition temperatures above 200°C, suggesting moderate thermal stability.

Industrial and Research Applications

Material Science

The compound’s rigid aromatic core makes it a candidate for organic semiconductors. Thiophene-containing analogs exhibit hole mobility up to 0.1 cm²/V·s.

Chemical Intermediates

It serves as a precursor for synthesizing larger heterocyclic systems, particularly in palladium-catalyzed cross-coupling reactions.

Future Directions

Further research should prioritize:

  • Crystallographic Studies to resolve the compound’s 3D structure.

  • In Vivo Pharmacokinetics to assess bioavailability and metabolic fate.

  • Structure-Activity Relationships to optimize bioactivity.

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